N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide
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Overview
Description
N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring structure
Preparation Methods
The synthesis of N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxaldehyde with hydrazine derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction conditions . Major products formed from these reactions depend on the specific reactants and conditions used but can include various substituted pyridine derivatives.
Scientific Research Applications
N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target but often include modulation of enzymatic activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide include:
Pyridine-3-carbaldehyde: A simpler compound with a similar pyridine ring structure but lacking the hydrazinylidene and carboxamide groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tridentate ligand with similar coordination properties but different substituents on the pyridine rings.
Pyridinium salts: These compounds share the pyridine ring but are typically more reactive and have different applications in organic synthesis and materials science.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not possible with simpler or more common pyridine derivatives.
Properties
IUPAC Name |
N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-11(19-21-15(23)13-5-3-7-17-9-13)12(2)20-22-16(24)14-6-4-8-18-10-14/h3-10H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJSAJFZEDCBDJ-AYKLPDECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C(=NNC(=O)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C(=N/NC(=O)C2=CN=CC=C2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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